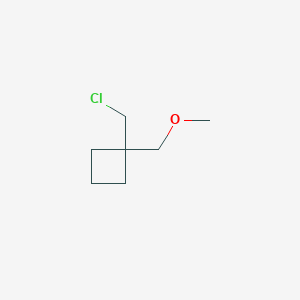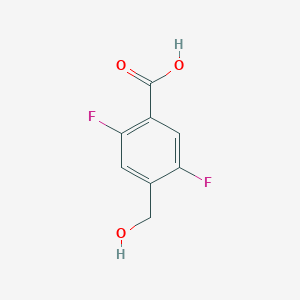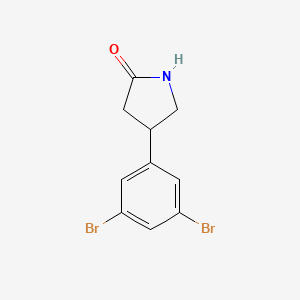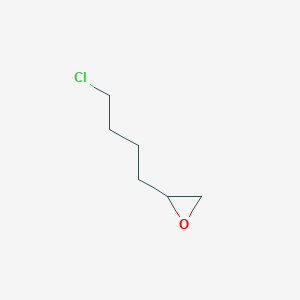
2-(4-Chlorobutyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorobutyl)oxirane is an organic compound with the molecular formula C6H11ClO. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is also known by other names such as 1-chloro-5,6-epoxyhexane and 6-chloro-1,2-epoxyhexane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(4-Chlorobutyl)oxirane can be synthesized through various methods. One common route involves the reaction of 6-chloro-1-hexene with a peracid, such as m-chloroperbenzoic acid, to form the epoxide ring . The reaction typically occurs under mild conditions, with the peracid acting as an oxidizing agent.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and purification to remove any by-products and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorobutyl)oxirane undergoes various chemical reactions, including:
Nucleophilic substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different products.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, often under basic or acidic conditions.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a β-amino alcohol, while oxidation can produce a diol .
Applications De Recherche Scientifique
2-(4-Chlorobutyl)oxirane has various applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4-Chlorobutyl)oxirane involves the reactivity of the epoxide ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various products depending on the nucleophile and reaction conditions . The compound can interact with molecular targets such as enzymes and proteins, potentially affecting biological pathways .
Comparaison Avec Des Composés Similaires
2-(4-Chlorobutyl)oxirane can be compared with other oxirane compounds such as:
1,2-Epoxybutane: Similar in structure but lacks the chlorine atom, leading to different reactivity and applications.
cis-2,3-Epoxybutane: Has a different geometric configuration, affecting its chemical properties and reactivity.
trans-2,3-Epoxybutane: Another geometric isomer with distinct properties compared to this compound.
Propriétés
Numéro CAS |
81724-56-3 |
|---|---|
Formule moléculaire |
C6H11ClO |
Poids moléculaire |
134.60 g/mol |
Nom IUPAC |
2-(4-chlorobutyl)oxirane |
InChI |
InChI=1S/C6H11ClO/c7-4-2-1-3-6-5-8-6/h6H,1-5H2 |
Clé InChI |
VOUIEAZSNLLDLK-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


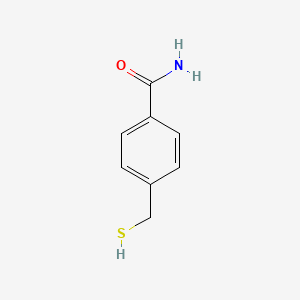
![4-(4-Methylphenyl)-2-azaspiro[4.4]nonane](/img/structure/B13174513.png)
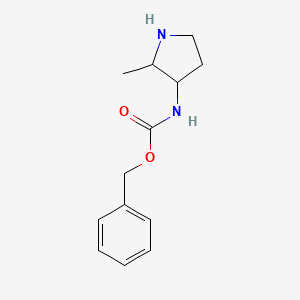
![1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine](/img/structure/B13174534.png)
![2-(Chloromethyl)-2-ethylbicyclo[2.2.1]heptane](/img/structure/B13174535.png)
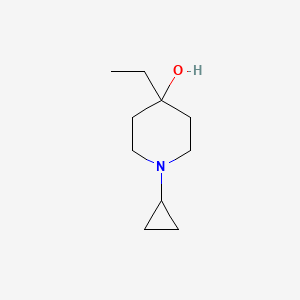
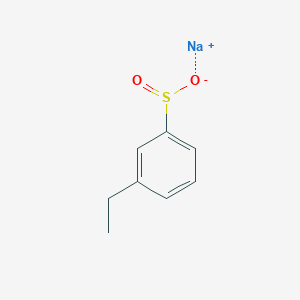
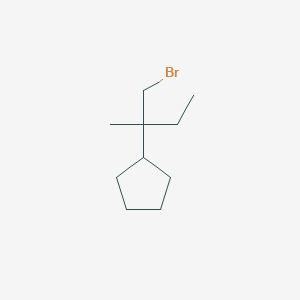

![Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate](/img/structure/B13174568.png)
![N-[2-(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)ethyl]acetamide](/img/structure/B13174571.png)
